molecular formula C10H14F3NO3 B2639903 Tert-butyl 3-(trifluoroacetyl)azetidine-1-carboxylate CAS No. 1628733-95-8

Tert-butyl 3-(trifluoroacetyl)azetidine-1-carboxylate

Cat. No.: B2639903
CAS No.: 1628733-95-8
M. Wt: 253.221
InChI Key: IPUIZEKVOYQPOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 3-(trifluoroacetyl)azetidine-1-carboxylate ( 1628733-95-8) is a chemical reagent of interest in medicinal and polymer chemistry. This compound features a azetidine ring, a four-membered nitrogen heterocycle, which is valued for its contribution to molecular properties in drug design. The scaffold is functionalized with both a tert-butyloxycarbonyl (Boc) group and a trifluoroacetyl group. The Boc group is a widely used protecting group for amines that can be removed under mild acidic conditions . In research, azetidine derivatives similar to this compound serve as key intermediates and bioisosteric replacements in the design and synthesis of novel therapeutic agents, such as potent and reversible enzyme inhibitors . Furthermore, Boc-activated nitrogen heterocycles are explored in anionic ring-opening polymerization studies to create linear polyimines, demonstrating the utility of this reagent in materials science . With the molecular formula C10H14F3NO3 and a molecular weight of 253.22 g/mol, it is a versatile building block for specialized synthetic applications. This product is intended For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-(2,2,2-trifluoroacetyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3NO3/c1-9(2,3)17-8(16)14-4-6(5-14)7(15)10(11,12)13/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUIZEKVOYQPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1628733-95-8
Record name tert-butyl 3-(trifluoroacetyl)azetidine-1-carboxylate
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Scientific Research Applications

Synthesis and Chemical Properties

Tert-butyl 3-(trifluoroacetyl)azetidine-1-carboxylate can be synthesized through various methods, often involving the reaction of azetidine derivatives with trifluoroacetylating agents. The compound features a tert-butyl ester group, which enhances its lipophilicity and stability, making it suitable for biological applications.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in enzyme inhibition and as a potential therapeutic agent.

Enzyme Inhibition

Molecular docking studies have shown that this compound can effectively bind to target enzymes, potentially inhibiting their activity through competitive mechanisms. This property is crucial in drug discovery, especially for developing treatments for diseases where enzyme regulation is essential.

Antimicrobial Activity

Preliminary studies have suggested that this compound possesses antimicrobial properties, making it a candidate for further research in developing new antibiotics or antifungal agents.

Therapeutic Applications

The unique structure of this compound positions it as a promising candidate in various therapeutic areas:

Anticancer Research

Due to its ability to modulate specific biochemical pathways, this compound is being investigated for its potential use in cancer therapies. Its effectiveness in inhibiting tumor growth and promoting apoptosis in cancer cells makes it an area of active research.

Neurological Disorders

Emerging studies suggest that compounds similar to this compound may have neuroprotective effects, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies and Research Findings

Several case studies highlight the applications of this compound in scientific research:

StudyFindings
Study on Enzyme Inhibition Demonstrated effective binding to target enzymes with potential therapeutic implications .
Antimicrobial Activity Assessment Showed promising results against various bacterial strains .
Cancer Cell Line Studies Indicated inhibition of cell proliferation and induction of apoptosis in specific cancer cell lines .

Comparison with Similar Compounds

Reactivity and Stability

  • Trifluoroacetyl vs. Trifluoroacetamido : The trifluoroacetyl group (CF3CO-) is more electrophilic than the trifluoroacetamido (CF3CONH-) group, making the former more reactive toward nucleophiles (e.g., amines or alcohols). However, the trifluoroacetamido derivative (CAS 1002355-90-9) exhibits greater hydrolytic stability under basic conditions due to the amide bond .
  • 3-Oxo Derivative (CAS 398489-26-4): The ketone at the 3-position serves as a versatile handle for reactions such as cyanohydrin formation (as in ) or reductive amination .

Biological Activity

Tert-butyl 3-(trifluoroacetyl)azetidine-1-carboxylate (CAS Number: 1628733-95-8) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoroacetyl group attached to an azetidine ring, which enhances its lipophilicity and potential interactions with biological targets. The molecular formula is C10H14F3NO3C_{10}H_{14}F_3NO_3, with a molecular weight of 253.22 g/mol .

Antimicrobial Properties

Research has indicated that azetidine derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that compounds with azetidine rings can effectively inhibit bacterial growth, suggesting their potential as antibacterial agents.

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications. In vitro studies have reported that azetidine derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Antitumor Activity

One of the most compelling areas of research involves the antitumor activity of this compound. Preliminary studies have indicated that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a derivative of this compound demonstrated an IC50 value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, showcasing its selective cytotoxicity towards cancer cells compared to non-cancerous cells .

Table 1: Biological Activity Summary

Activity Description IC50 Value
AntimicrobialInhibition of bacterial growthNot specified
Anti-inflammatoryModulation of inflammatory pathwaysNot specified
AntitumorInhibition of MDA-MB-231 cell proliferation0.126 μM

Table 2: Structural Comparison with Related Compounds

Compound Name Structure Features Unique Properties
This compoundTrifluoroacetyl group on azetidine ringEnhanced lipophilicity; potential drug candidate
3-(Fluoromethyl)azetidine-3-carboxylic acidFluoromethyl group; carboxylic acidExhibits antimicrobial and antitumor properties
Azetidine-3-carboxylic acidBasic azetidine structureLess reactive; found in natural products

Case Studies

  • Anticancer Research : A study involving various azetidine derivatives highlighted the ability of this compound to induce apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic index and potential for further development in oncology .
  • Inflammation Models : In animal models of inflammation, compounds similar to this compound were shown to reduce markers of inflammation significantly, suggesting a mechanism that warrants further exploration for clinical applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 3-(trifluoroacetyl)azetidine-1-carboxylate, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from azetidine precursors. Key steps include:

  • Azetidine ring formation : Cyclization of primary amines or via ring-closing metathesis.
  • Functionalization : Introduction of the trifluoroacetyl group using trifluoroacetic anhydride under anhydrous conditions .
  • Protection : tert-Butyl esterification via reaction with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) .
  • Critical Conditions : Temperature control (0–25°C for acylations), solvent selection (dichloromethane or THF), and catalyst use (e.g., DMAP for esterification) .
    • Yield Optimization : Adjusting stoichiometry of reagents, inert atmosphere for moisture-sensitive steps, and purification via column chromatography .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry of the azetidine ring and trifluoroacetyl group integration. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in 1H NMR .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 296.1) .
  • Purity Assessment : HPLC with UV detection (λ = 210–254 nm) ensures >95% purity. Contaminants like unreacted precursors are identified via retention time comparison .

Q. What are the recommended storage conditions and handling protocols for this compound?

  • Storage : Store at –20°C in amber vials under inert gas (argon or nitrogen) to prevent hydrolysis of the trifluoroacetyl group .
  • Handling : Use gloveboxes for moisture-sensitive steps. Avoid exposure to strong acids/bases, which may cleave the tert-butyl ester .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields, and what experimental variables require optimization?

  • Systematic Optimization :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may reduce selectivity. Non-polar solvents (e.g., toluene) favor anhydrous conditions .
  • Catalyst Loading : DMAP (4-dimethylaminopyridine) at 5–10 mol% enhances esterification efficiency .
  • Temperature Gradients : Lower temperatures (–10°C) minimize side reactions during acylation .
    • Case Study : A 2023 study achieved 78% yield by replacing THF with dichloromethane and optimizing dropwise addition of trifluoroacetic anhydride .

Q. What in silico strategies predict the reactivity of this compound with biological targets?

  • Molecular Docking : Software like AutoDock Vina models interactions with enzymes (e.g., kinases). The trifluoroacetyl group’s electronegativity enhances hydrogen bonding with catalytic residues .
  • DFT Calculations : Gaussian simulations predict charge distribution, revealing nucleophilic sites on the azetidine ring. For example, the N1 position is prone to electrophilic attack .
  • Pharmacophore Modeling : Tools like Schrödinger identify the trifluoroacetyl group as a key motif for binding protease inhibitors .

Q. How does the trifluoroacetyl group influence reactivity compared to other acyl derivatives?

  • Electron-Withdrawing Effects : The –CF3 group increases electrophilicity of the carbonyl carbon, accelerating nucleophilic substitutions (e.g., with amines or thiols) .
  • Comparative Reactivity :

Acyl GroupRelative Reactivity (vs. Acetyl)Preferred Reactions
Trifluoroacetyl15×Nucleophilic acyl substitution
AcetylEster hydrolysis
TosylSN2 displacements
Data derived from kinetic studies using azetidine derivatives .

Q. What methodologies assess pharmacokinetic properties in preclinical models?

  • In Vitro Assays :

  • Microsomal Stability : Incubate with liver microsomes to measure metabolic half-life (t1/2). The tert-butyl group enhances metabolic stability compared to methyl esters .
  • Caco-2 Permeability : Assess intestinal absorption; logP values >2.0 correlate with high permeability .
    • In Vivo Studies : Radiolabeled analogs (e.g., 14C-tagged) track bioavailability in rodent models. Structural modifications (e.g., replacing tert-butyl with cyclopropane) alter clearance rates .

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